molecular formula C3H6S3 B3050028 Dimethyl trithiocarbonate CAS No. 2314-48-9

Dimethyl trithiocarbonate

Cat. No.: B3050028
CAS No.: 2314-48-9
M. Wt: 138.3 g/mol
InChI Key: IQWMXKTYXNMSLC-UHFFFAOYSA-N
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Description

Dimethyl trithiocarbonate is an organic compound with the chemical formula S=C(SCH₃)₂. It is a methyl ester of trithiocarbonic acid and belongs to a subcategory of esters known as thioesters. This compound is a sulfur analog of dimethyl carbonate, where all three oxygen atoms are replaced with sulfur atoms. This compound appears as a yellow liquid with a strong and unpleasant odor .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form various sulfur-oxygen compounds.

    Reduction: It can be reduced to form simpler sulfur-containing compounds.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Alkyl halides and tosylates are common reagents for substitution reactions.

Major Products:

Comparison with Similar Compounds

    Dimethyl Carbonate: O=C(OCH₃)₂, where oxygen atoms replace sulfur atoms.

    Dibenzyl Trithiocarbonate: Similar structure but with benzyl groups instead of methyl groups.

Comparison:

    Dimethyl Carbonate: Unlike dimethyl trithiocarbonate, dimethyl carbonate is less reactive due to the presence of oxygen atoms instead of sulfur atoms.

    Dibenzyl Trithiocarbonate: This compound is used similarly in polymer chemistry but has different physical properties due to the bulkier benzyl groups.

This compound stands out due to its unique reactivity and applications in generating sulfur-rich compounds and radicals, making it a valuable reagent in various fields of research and industry.

Properties

IUPAC Name

bis(methylsulfanyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6S3/c1-5-3(4)6-2/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWMXKTYXNMSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177710
Record name Dimethyl trithiocarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2314-48-9
Record name Dimethyl trithiocarbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2314-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl trithiocarbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl trithiocarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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